2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide
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Description
2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide is a useful research compound. Its molecular formula is C25H35N5O4S and its molecular weight is 501.65. The purity is usually 95%.
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Scientific Research Applications
Muscular Dystrophy Therapeutics
Application: EST has potent inhibitory activity against cysteine proteinases involved in muscle protein breakdown. As an oral therapeutic agent, it shows promise for treating muscular dystrophy .
Enzyme Inhibition Studies
Application: Researchers use EST to study the inhibition of cysteine proteinases. Its unique structure provides insights into enzyme-substrate interactions and catalytic mechanisms .
Chemical Biology and Drug Design
Application: EST’s scaffold can inspire the development of new inhibitors targeting cysteine proteinases. Researchers explore modifications to enhance selectivity, bioavailability, and efficacy .
Organic Synthesis and Stereochemistry
Application: L-arginine serves as an efficient resolving agent for obtaining optically pure L-trans-epoxysuccinic acid (3a). The active ester method effectively couples ethyl L-trans-epoxysuccinate (7a) and L-leucine isoamylamide (8a) with minimal by-products .
Biomedical Imaging Probes
Application: Researchers explore EST derivatives labeled with radioisotopes or fluorescent tags. These probes can selectively target cysteine proteinases in vivo, aiding disease diagnosis and monitoring .
Agrochemicals and Environmental Science
Application: EST’s triazine moiety could inspire the design of herbicides, pesticides, or environmental sensors. Researchers investigate its interactions with plant enzymes and soil microorganisms .
properties
IUPAC Name |
2-[[2-[3-(butylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O4S/c1-4-6-14-26-21(31)13-12-19-24(33)30-22(28-19)17-10-7-8-11-18(17)29-25(30)35-20(5-2)23(32)27-15-9-16-34-3/h7-8,10-11,19-20H,4-6,9,12-16H2,1-3H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOJFDRRBPOPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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